BENGHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Unveiling of 2-Amino-3-
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Compound of Interest

Compound Name: 2-Amino-3-methylbenzaldehyde

Cat. No.: B3038281

This guide provides an in-depth analysis of the spectral data for 2-Amino-3-
methylbenzaldehyde (CsHoNO), a key aromatic building block in the synthesis of
pharmaceuticals and other fine chemicals. Understanding its spectroscopic signature is
paramount for researchers in drug development and organic synthesis for reaction monitoring,
quality control, and structural confirmation. Due to the limited availability of published
experimental spectra, this guide integrates experimental mass spectrometry data with high-
quality predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, contextualized
with experimental data from closely related isomers to ensure a robust and reliable
interpretation.

Molecular Structure and Spectroscopic Overview

The structural features of 2-Amino-3-methylbenzaldehyde—a benzene ring substituted with
an aldehyde, an amino group, and a methyl group in a 1,2,3-arrangement—qgive rise to a
distinct spectroscopic fingerprint. Each analytical technique provides a unique piece of the
structural puzzle.

graph "molecular_structure" { layout=neato; node [shape=plaintext, fonthname="sans-serif",
fontsize=12]; edge [fontname="sans-serif", fontsize=10];

/l Atom nodes C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.3,0.75!"]; C3 [label="C",
pos="-1.3,-0.75!"]; C4 [label="C", pos="0,-1.5!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C",
pos="1.3,0.75!"]; C_CHO [label="C", pos="2.6,1.5!"]; O_CHO [label="0", pos="3.5,2.2!"];
H_CHO [label="H", pos="2.9,0.7!"]; N_NH2 [label="N", pos="-2.6,1.5!"]; H1_NH2 [label="H",
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pos="-3.5,1.2!"]; H2_NH2 [label="H", pos="-3.5,1.8!"]; C_CH3 [label="C", pos="-2.6,-1.5!"];

H1 CH3 [label="H", pos="-3.5,-1.2!"]; H2_CH3 [label="H", pos="-3.5,-1.8!"]; H3_CH3
[label="H", pos="-3.0,-2.2!"]; H4 [label="H", pos="0,-2.5!"]; H5 [label="H", pos="2.2,-1.25!"]; H6
[label="H", pos="2.2,1.25!"];

// Bonds C1 -- C2; C2 -- C3; C3 -- C4: C4 -- C5; C5 -- C6; C6 -- C1; C1 -- C_CHO; C_CHO --
O_CHO [style=double]; C_CHO -- H_CHO; C2 -- N_NH2; N_NH2 -- H1._ NH2; N_NH2 --
H2_NH2; C3 -- C_CH3; C_CH3 -- H1_CH3; C_CH3 -- H2_CH3; C_CH3 -- H3_CH3; C4 -- H4;
C5 -- H5; C6 - H6; }

Caption: Molecular Structure of 2-Amino-3-methylbenzaldehyde.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule upon ionization. For 2-Amino-3-methylbenzaldehyde, the electron ionization
(El) mass spectrum is characterized by a distinct molecular ion peak and several key fragment
ions.

Experimental Data: Gas Chromatography-Mass
Spectrometry (GC-MS)

The experimental GC-MS data for 2-Amino-3-methylbenzaldehyde is available through the
PubChem database.[1]

m/z Relative Intensity (%) Proposed Fragment
135 100 [M]* (Molecular lon)
134 95 [M-H]*

106 50 [M-CHOJ*

77 30 [CeHs]*

Interpretation of the Mass Spectrum

The mass spectrum is dominated by the molecular ion peak [M]* at m/z 135, which
corresponds to the molecular weight of the compound (135.16 g/mol ).[1] A prominent peak at
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m/z 134 is attributed to the loss of a hydrogen atom, likely from the aldehyde or amino group,
forming a stable cation. The fragment at m/z 106 results from the characteristic loss of the
formyl radical (CHO), a common fragmentation pathway for benzaldehydes. The peak at m/z
77 corresponds to the phenyl cation, indicating the fragmentation of the substituted benzene
ring.

graph "fragmentation_pathway" { rankdir=LR; node [shape=Dbox, style=rounded,
fontname="sans-serif", fontsize=10, fillcolor="#F1F3F4", style=filled]; edge [fonthame="sans-
serif", fontsize=10, color="#5F6368"];

M [label="[CsHoNO]* \nm/z = 135", fillcolor="#4285F4", fontcolor="#FFFFFF"]; M_minus_H
[label="[CsHsNO]*\nm/z = 134"]; M_minus_CHO [label="[C7HsN]*\nm/z = 106"]; Phenyl
[label="[CeHs]"\nm/z = 77"];

M ->M_minus_H [label="- H"]; M -> M_minus_CHO [label="- CHO "]; M_minus_CHO ->
Phenyl [label="- HCN, -CH3s"]; }

Caption: Proposed Mass Fragmentation Pathway of 2-Amino-3-methylbenzaldehyde.

Experimental Protocol: GC-MS

A standard protocol for acquiring a GC-MS spectrum of a thermally stable, volatile compound
like 2-Amino-3-methylbenzaldehyde would involve:

Sample Preparation: Dissolve a small amount of the compound in a volatile organic solvent
(e.g., dichloromethane or ethyl acetate).

e Injection: Inject a small volume (e.g., 1 pL) of the solution into the GC inlet, which is heated
to ensure rapid vaporization.

o Gas Chromatography: The vaporized sample is carried by an inert gas (e.g., helium) through
a capillary column. The column's stationary phase separates the components of the sample
based on their boiling points and polarities.

o Mass Spectrometry: As the separated components elute from the column, they enter the
mass spectrometer, where they are ionized (typically by electron impact), and the resulting
ions are separated by their mass-to-charge ratio and detected.
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Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a
molecule. The IR spectrum of 2-Amino-3-methylbenzaldehyde is expected to show
characteristic absorption bands for the amino (N-H), aldehyde (C=0 and C-H), and aromatic
(C=C and C-H) groups.

Predicted IR Data

The following table presents the predicted characteristic IR absorption bands for 2-Amino-3-
methylbenzaldehyde. These predictions are based on well-established correlation tables and
comparison with the experimental spectra of similar molecules.

Wavenumber (cm~1) Vibrational Mode Functional Group

N-H stretch (asymmetric and

3450-3300 symmetric) Primary Amine
3100-3000 C-H stretch Aromatic

2950-2850 C-H stretch Methyl

2850-2750 C-H stretch (Fermi doublet) Aldehyde

1700-1680 C=0 stretch Aldehyde

1620-1580 N-H bend Primary Amine
1600-1450 C=C stretch Aromatic

850-750 C-H bend (out-of-plane) Aromatic (substituted)

Interpretation of the IR Spectrum

The IR spectrum provides clear evidence for the key functional groups. The two bands in the
3450-3300 cm~1 region are characteristic of the symmetric and asymmetric N-H stretching of a
primary amine. The strong absorption around 1700-1680 cm~! is indicative of the C=0
stretching of the aldehyde. The presence of the aldehyde is further confirmed by the
characteristic C-H stretching bands (a Fermi doublet) between 2850 cm~* and 2750 cm™1,
Aromatic C-H and C=C stretching vibrations are expected in their usual regions. The out-of-
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plane C-H bending bands in the fingerprint region can provide further information about the
substitution pattern of the aromatic ring. For comparison, the experimental IR spectrum of 3-
methylbenzaldehyde shows a strong C=0 stretch at 1697 cm~! and aldehyde C-H stretches
around 2900 cm~* and 2700 cm~1.[2]

Experimental Protocol: FTIR Spectroscopy

A typical procedure for obtaining an FTIR spectrum of a solid sample like 2-Amino-3-
methylbenzaldehyde is:

o Sample Preparation (KBr Pellet): Grind a small amount of the sample with dry potassium
bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic
press.

e Background Spectrum: Record a background spectrum of the empty sample compartment to
account for atmospheric CO2 and water vapor.

o Sample Spectrum: Place the KBr pellet in the sample holder and record the IR spectrum.
The instrument's software will automatically subtract the background spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a
molecule. Both *H and 3C NMR are essential for the complete structural elucidation of 2-
Amino-3-methylbenzaldehyde.

Predicted *H NMR Data

The predicted *H NMR spectrum of 2-Amino-3-methylbenzaldehyde in CDCIs is summarized
below. Chemical shifts (8) are reported in parts per million (ppm) relative to tetramethylsilane
(TMS).
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Chemical Shift (ppm)  Multiplicity Integration Assignment
~9.85 Singlet 1H Aldehyde H
~7.30 Doublet 1H Aromatic H
~7.15 Triplet 1H Aromatic H
~6.70 Doublet 1H Aromatic H
~4.50 Broad Singlet 2H NH:2

~2.20 Singlet 3H CHs

Interpretation of the *'H NMR Spectrum

The H NMR spectrum is expected to show distinct signals for each type of proton. The
aldehyde proton is the most deshielded, appearing as a sharp singlet around 9.85 ppm. The
three aromatic protons will appear as a set of coupled multiplets in the aromatic region (6.5-7.5
ppm). The amino protons typically appear as a broad singlet around 4.50 ppm, and their
chemical shift can be concentration and solvent dependent. The methyl protons will give a
sharp singlet at approximately 2.20 ppm. For comparison, the experimental *H NMR spectrum
of 2-aminobenzaldehyde shows the aldehyde proton at ~9.85 ppm and the amino protons as a
broad signal around 6.12 ppm.[3] The experimental spectrum of 3-methylbenzaldehyde shows
the aldehyde proton at 9.95 ppm and the methyl protons at 2.39 ppm.[4][5]

Predicted **C NMR Data

The predicted 3C NMR spectrum in CDCls is as follows:
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Chemical Shift (ppm) Assignment
~192 C=0 (Aldehyde)
~150 C-NH:2

~138 C-CHs

~135 Aromatic CH
~125 Aromatic C-CHO
~120 Aromatic CH
~118 Aromatic CH
~18 CHs

Interpretation of the **C NMR Spectrum

The 3C NMR spectrum is expected to show eight distinct signals, corresponding to the eight
carbon atoms in the molecule. The aldehyde carbonyl carbon is the most downfield signal,
appearing around 192 ppm. The aromatic carbons attached to the amino and aldehyde groups
are also significantly deshielded. The remaining aromatic carbons will appear in the 118-138
ppm range. The methyl carbon will be the most upfield signal, at approximately 18 ppm. The
experimental 13C NMR spectrum of 3-methylbenzaldehyde shows the aldehyde carbon at
192.47 ppm and the methyl carbon at 21.12 ppm, which aligns with the predicted values.[4]

Experimental Protocol: NMR Spectroscopy

A general procedure for acquiring *H and 3C NMR spectra is:

o Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a
deuterated solvent (e.g., CDCIs) in an NMR tube. Add a small amount of TMS as an internal
standard.

e Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned and
shimmed to optimize the magnetic field homogeneity.
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o Data Acquisition: Acquire the *H spectrum using a standard pulse sequence. For the 13C
spectrum, a proton-decoupled pulse sequence is typically used to obtain singlets for all
carbon atoms, simplifying the spectrum.

o Data Processing: The acquired free induction decay (FID) is Fourier transformed to produce
the NMR spectrum. The spectrum is then phased, baseline corrected, and integrated.

Conclusion

This technical guide provides a comprehensive overview of the key spectroscopic features of 2-
Amino-3-methylbenzaldehyde. By combining experimental mass spectrometry data with
robustly predicted NMR and IR spectra, and drawing comparisons with related isomers, a
detailed and reliable structural characterization is achieved. This information is invaluable for
scientists and researchers working with this compound, enabling confident identification and
quality assessment in various applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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